
(S)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one is a compound that belongs to the class of tetrahydropyrans, which are six-membered oxygen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one can be achieved through several methods. One common route involves the palladium-catalyzed cyclization of (E)-3-alkynyl-3-trifluoromethyl allylic alcohols . This method provides a straightforward approach to obtaining the desired compound with high stereoselectivity.
Another method involves the hydroalkoxylation of γ- and δ-hydroxy olefins using various catalysts such as platinum, cerium ammonium nitrate, and lanthanide triflates . These reactions typically proceed under mild conditions and offer high yields and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and chromium trioxide, reducing agents like lithium aluminum hydride and sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(S)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of (S)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its absorption and migration through biomembranes . This property is crucial for its potential use in medicinal chemistry, where it can modulate the activity of specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethylated heterocycles such as:
- 3-(trifluoromethyl)thietan-3-ol
- 2-(trifluoromethyl)tetrahydrothiophen-2-ol
- 3-(trifluoromethyl)-tetrahydrothiophen-3-ol
Uniqueness
(S)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one is unique due to its combination of a hydroxyl group and a trifluoromethyl group within a tetrahydropyran ring. This structure imparts specific chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H7F3O3 |
|---|---|
Molekulargewicht |
184.11 g/mol |
IUPAC-Name |
(4S)-4-hydroxy-4-(trifluoromethyl)oxan-2-one |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)5(11)1-2-12-4(10)3-5/h11H,1-3H2/t5-/m0/s1 |
InChI-Schlüssel |
VYHQZPKSTHSAFN-YFKPBYRVSA-N |
Isomerische SMILES |
C1COC(=O)C[C@@]1(C(F)(F)F)O |
Kanonische SMILES |
C1COC(=O)CC1(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


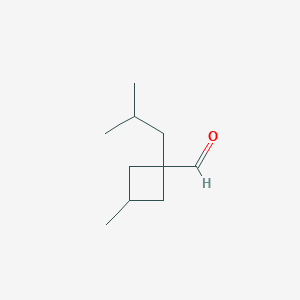
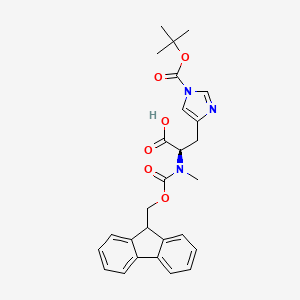
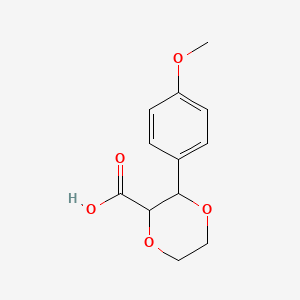
![2-Methyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13005567.png)
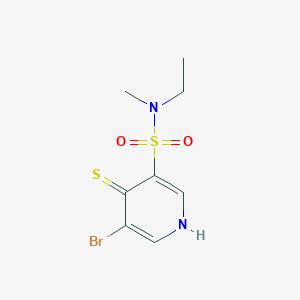

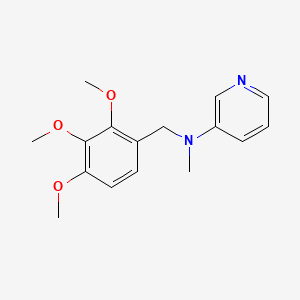
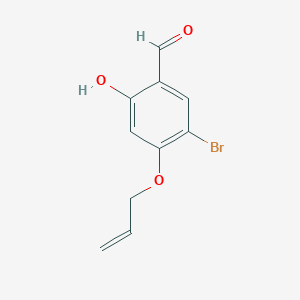
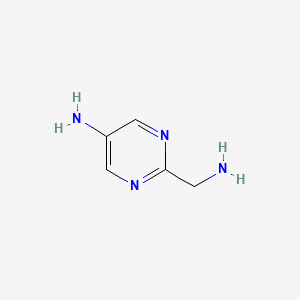
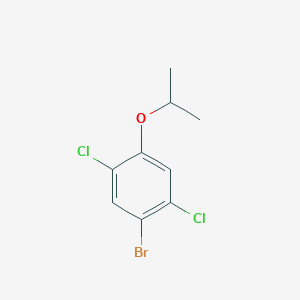
![D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone](/img/structure/B13005612.png)
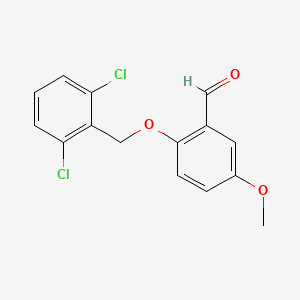
![(4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)methanamine](/img/structure/B13005620.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one](/img/structure/B13005625.png)
